3,5-Dibromopyridine-4-boronic acid
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Description
“3,5-Dibromopyridine-4-boronic acid” is a chemical compound with the molecular formula C5H4BBr2NO2 and a molecular weight of 280.773 . It belongs to the category of Boronic Acids & Esters .
Synthesis Analysis
The synthesis of boronic acids and esters like “3,5-Dibromopyridine-4-boronic acid” often involves palladium-catalyzed cross-coupling reactions . The Suzuki–Miyaura (SM) cross-coupling is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of “3,5-Dibromopyridine-4-boronic acid” consists of a pyridine ring substituted with bromine atoms at the 3rd and 5th positions and a boronic acid group at the 4th position .
Chemical Reactions Analysis
Boronic acids, including “3,5-Dibromopyridine-4-boronic acid”, are often used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Physical And Chemical Properties Analysis
Scientific Research Applications
Boronic Acids in Sensing Applications
Scientific Field: Chemistry, Biochemistry
Application Summary
Boronic acids, including 3,5-Dibromopyridine-4-boronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
Methods of Application
The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
Results or Outcomes: The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
3,5-Dibromopyridine in the Synthesis of Teraryl-Based α-Helix Mimetics
Scientific Field: Medicinal Chemistry
Application Summary
3,5-Dibromopyridine is used as a starting material in the synthesis of teraryl-based α-helix mimetics. These mimetics are useful compounds for the inhibition of protein-protein interactions (PPI) .
Methods of Application
The synthesis involves a modular and flexible approach using pyridine containing boronic acid building blocks to increase water solubility. One bromide is selectively converted to the desired side chain via a Pd-catalyzed cross-coupling reaction .
Results or Outcomes
A complete set of pyridine-based boronic acid building blocks decorated with side chains of all proteinogenic amino acids relevant for PPI was reported. For a representative set of teraryls, the influence of the pyridine rings on the solubility of the assembled oligoarenes was studied .
Boronic Acids in Suzuki–Miyaura Coupling
Scientific Field: Organic Chemistry
Application Summary
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Boronic acids, including 3,5-Dibromopyridine-4-boronic acid, are used as organoboron reagents in this process .
Methods of Application
The SM coupling reaction involves the oxidative addition of palladium to form a new Pd–C bond. Transmetalation occurs with the organoboron reagents, transferring the organic groups from boron to palladium .
Results or Outcomes: The SM coupling reaction has been successful due to its mild and functional group tolerant reaction conditions, along with the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Boronic Acids in Fluorescent Sensing
Scientific Field: Biochemistry
Application Summary
Boronic acids can be combined with other compounds to create fluorescent sensors. These sensors can be used for the detection of certain compounds, such as catechol and its amino-derivatives .
Methods of Application
The boronic acid is combined with a fluorescent compound, such as pyrene. The resulting sensor can then be used to detect the presence of the target compound .
Results or Outcomes: The use of boronic acids in fluorescent sensors allows for the detection of specific compounds, providing a useful tool in various research and diagnostic applications .
Boronic Acids in Electrophilic Trapping
Scientific Field: Organic Chemistry
Methods of Application: This process involves using Grignard reagents or through lithium–halogen exchange .
Results or Outcomes: This method provides a way to form new bonds and create complex structures, which can be useful in various areas of organic synthesis .
3,5-Dibromopyridine in the Synthesis of Amino Acid Side Chains
Scientific Field: Medicinal Chemistry
Methods of Application: The amino acid alkyl side chain is introduced via a single Negishi-coupling of 3,5-dibromopyridine with various Zn-organyls .
Results or Outcomes: This method allows for the creation of a complete set of pyridine based boronic acid building blocks decorated with side chains of all proteinogenic amino acids relevant for protein-protein interactions .
properties
IUPAC Name |
(3,5-dibromopyridin-4-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBr2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2,10-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCKCHBPJIPSTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1Br)Br)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBr2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromopyridine-4-boronic acid | |
CAS RN |
1310384-73-6 |
Source
|
Record name | 1310384-73-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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